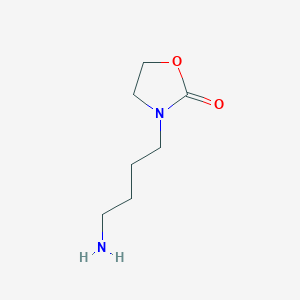

3-(4-Aminobutyl)oxazolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-Aminobutyl)oxazolidin-2-one is a chemical compound characterized by the presence of an oxazolidinone ring substituted with a 4-aminobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminobutyl)oxazolidin-2-one typically involves the reaction of oxazolidin-2-one with 4-aminobutyl reagents. One common method is the nucleophilic substitution reaction where oxazolidin-2-one is treated with 4-aminobutyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminobutyl)oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The oxazolidinone ring can be reduced to form more saturated heterocyclic compounds.

Substitution: The amino group can participate in substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Acyl chlorides or isocyanates in the presence of a base.

Major Products

Oxidation: Nitroso- or nitro-substituted oxazolidinones.

Reduction: Saturated oxazolidinones.

Substitution: Amides, ureas, and other derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Aminobutyl)oxazolidin-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to act as a mimic for certain biological molecules, aiding in the investigation of biochemical pathways.

Medicine

Medically, this compound derivatives have potential as therapeutic agents. They can be explored for their antimicrobial, antiviral, or anticancer properties due to their ability to interact with biological targets.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(4-Aminobutyl)oxazolidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The oxazolidinone ring can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Aminobutyl)oxazolidin-2-one hydrochloride

- 4-(4-Aminobutyl)oxazolidin-2-one

- 3-(4-Aminobutyl)thiazolidin-2-one

Uniqueness

Compared to similar compounds, this compound is unique due to its specific substitution pattern and the presence of the oxazolidinone ring. This structure imparts distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Biological Activity

3-(4-Aminobutyl)oxazolidin-2-one is a heterocyclic compound belonging to the oxazolidinone class, characterized by its unique structure that includes a five-membered ring containing both nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antibacterial properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H14N2O2 |

| Molecular Weight | 158.20 g/mol |

| IUPAC Name | 3-(4-aminobutyl)-1,3-oxazolidin-2-one |

| InChI | InChI=1S/C7H14N2O2/c8-3-1-2-4-9-5-6-11-7(9)10/h1-6,8H2 |

| Canonical SMILES | C1COC(=O)N1CCCCN |

Antibacterial Properties

This compound has shown significant antibacterial activity, particularly against Gram-positive bacteria. This activity is attributed to its ability to inhibit bacterial protein synthesis, making it a candidate for the development of new antibiotics.

Case Study: Antimicrobial Activity

In a study evaluating various oxazolidinones, this compound demonstrated potent activity against strains of Staphylococcus aureus and Enterococcus faecium. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections .

The mechanism by which this compound exerts its antibacterial effects involves binding to the bacterial ribosome. This interaction disrupts the translation process, ultimately inhibiting protein synthesis. The oxazolidinone ring facilitates hydrogen bonding with ribosomal RNA, enhancing its binding affinity and efficacy against resistant strains.

Other Biological Activities

Beyond its antibacterial properties, research has indicated that this compound may possess antiviral and anticancer activities. Preliminary studies suggest that derivatives of this compound can modulate cellular pathways involved in apoptosis and cell proliferation.

Antiviral Activity

Preliminary investigations have shown that certain analogs of this compound exhibit antiviral properties against viruses such as influenza and HIV. These compounds appear to interfere with viral replication mechanisms, although further studies are necessary to elucidate their full potential.

Anticancer Potential

Research indicates that compounds within the oxazolidinone class may induce apoptosis in cancer cells through various pathways. The specific interactions of this compound with cellular receptors are under investigation, aiming to establish its role in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(4-Aminophenyl)oxazolidin-2-one | Contains a phenyl group | Antibacterial activity against Gram-positive bacteria |

| Oxazolidinone | Basic structure without substituents | General antibiotic properties |

| Isoxazolidine | Contains a double bond | Different reactivity patterns compared to oxazolidinones |

| Oxazolidinedione | Contains two carbonyl groups | Known for fungicidal activity |

Uniqueness : The specific side chain and the presence of both amino and oxazolidine functionalities in this compound contribute to its distinct biological activities and potential applications in drug development.

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

3-(4-aminobutyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C7H14N2O2/c8-3-1-2-4-9-5-6-11-7(9)10/h1-6,8H2 |

InChI Key |

YBGRGALNKWSEDX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)N1CCCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.